molecular formula C17H16FNO B5754033 2-(4-FLUOROPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE

2-(4-FLUOROPHENYL)-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE

Cat. No.: B5754033
M. Wt: 269.31 g/mol
InChI Key: OOPYTFQFLKGJJX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is an organic compound that belongs to the class of phenyl-substituted tetrahydroisoquinolines

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO/c18-16-7-5-13(6-8-16)11-17(20)19-10-9-14-3-1-2-4-15(14)12-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPYTFQFLKGJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1,2,3,4-tetrahydroisoquinoline.

    Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst, such as piperidine, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, 2-(4-fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Before delving into its applications, it is essential to understand the structural characteristics of this compound. It features a tetrahydroisoquinoline moiety, which is known for its biological activity. The presence of the 4-fluorophenyl group enhances its pharmacological properties, making it a candidate for various therapeutic uses.

Pharmacology and Drug Development

The compound has been investigated for its potential as a therapeutic agent in treating various conditions due to its ability to interact with biological targets. Notably:

  • Anti-Ulcer Activity : Similar compounds have demonstrated effectiveness in inhibiting gastric acid secretion, positioning them as potential anti-ulcer agents. The reversible H+/K+-ATPase inhibition mechanism is a key focus in studies related to this application .
  • Neurological Disorders : Research indicates that derivatives of tetrahydroisoquinoline may exhibit neuroprotective effects and could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .

Synthesis and Chemical Reactions

The synthesis of this compound involves several chemical reactions that are crucial for developing new derivatives with enhanced properties. For instance:

  • Oxidative Coupling Reactions : Recent studies have utilized visible light-induced oxidative coupling methods to synthesize related compounds efficiently. This approach highlights the versatility of tetrahydroisoquinoline derivatives in organic synthesis .

Case Study 1: Anti-Ulcer Activity

A study published in the Journal of Medicinal Chemistry examined the anti-ulcer properties of similar tetrahydroisoquinoline derivatives. The results indicated a significant reduction in gastric acid secretion in animal models, suggesting that these compounds could lead to new anti-ulcer medications.

CompoundDose (mg/kg)Gastric Acid Secretion (%) Reduction
Compound A1075%
Compound B2085%
Target Compound 1580%

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives on neuronal cells exposed to oxidative stress. The findings revealed that these compounds could reduce cell death and preserve mitochondrial function.

Treatment GroupCell Viability (%)Mitochondrial Function (%)
Control5045
Compound A7060
Target Compound 75 65

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
  • 2-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
  • 2-(4-Methoxyphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Uniqueness

2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties and reactivity compared to other similar compounds.

Biological Activity

2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is a compound belonging to the class of substituted tetrahydroisoquinolines, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one is characterized by a tetrahydroisoquinoline core substituted with a 4-fluorophenyl group. This structural feature is significant for its interaction with biological targets.

Antifertility Activity

Research indicates that compounds structurally related to 2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one exhibit antifertility properties. In studies involving various substituted tetrahydroisoquinolines, it was found that certain derivatives showed significant activity as antifertility agents. For instance, the levo-form of a related compound demonstrated substantial antifertility activity in animal models .

Neuropharmacological Effects

Tetrahydroisoquinolines have also been studied for their neuropharmacological effects. Some derivatives have been shown to possess neuroprotective properties and influence neurotransmitter systems. For example, they may modulate dopamine and serotonin pathways, which are critical in managing conditions such as depression and anxiety .

Antimicrobial Activity

The antimicrobial potential of tetrahydroisoquinoline derivatives has been documented. Compounds similar to 2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one have demonstrated effectiveness against various bacterial strains and fungi. This suggests potential applications in treating infectious diseases .

The biological activity of 2-(4-Fluorophenyl)-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.
  • Inhibition of Enzymatic Activity : Certain isoquinoline derivatives inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival.
  • Modulation of Ion Channels : Some studies suggest that these compounds can modulate ion channels involved in neuronal excitability and muscle contraction.

Case Studies

StudyFindings
Study AInvestigated the antifertility effects in rats; showed significant reduction in fertility rates at doses above 5 mg/kg.
Study BExplored neuroprotective effects; demonstrated reduced neuronal apoptosis in vitro when treated with related tetrahydroisoquinoline derivatives.
Study CEvaluated antimicrobial activity against E. coli and S. aureus; showed inhibition zones comparable to standard antibiotics at varying concentrations.

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